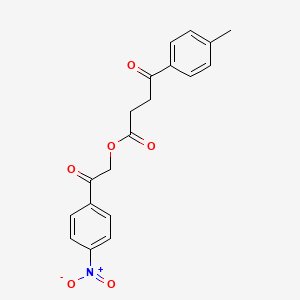![molecular formula C18H22O5 B4966464 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4966464.png)
1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene, also known as DMPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other conditions. In materials science, 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In organic electronics, 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene has been employed as a hole-transporting material in organic solar cells and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in various cellular processes. For example, 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene has been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell proliferation and survival. 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene has also been found to modulate the activity of the Wnt signaling pathway, which is involved in embryonic development and tissue regeneration.
Biochemical and Physiological Effects
1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene has been shown to have various biochemical and physiological effects, depending on the context and concentration of its application. For example, 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene has been found to induce apoptosis (programmed cell death) in cancer cells, while promoting cell survival and proliferation in neuronal cells. 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene has also been shown to modulate the expression of various genes and proteins involved in cellular signaling, metabolism, and stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to modulate specific cellular processes. However, 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the experimental conditions and concentrations used.
Direcciones Futuras
There are several future directions for research on 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in materials science and organic electronics. Additionally, further studies are needed to elucidate the mechanism of action of 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene and its effects on various cellular processes, as well as to evaluate its safety and toxicity in vivo.
Métodos De Síntesis
The synthesis of 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene involves the reaction of 1,3-dimethoxybenzene with 3-(2-methoxyphenoxy)propyl bromide in the presence of a base, such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene. This method has been optimized for high yield and purity, making it suitable for large-scale synthesis.
Propiedades
IUPAC Name |
1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-19-14-8-4-5-9-15(14)22-12-7-13-23-18-16(20-2)10-6-11-17(18)21-3/h4-6,8-11H,7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSNXOHOFDCQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6459607 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4966410.png)
![4-[allyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B4966417.png)

![N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-methylbenzamide](/img/structure/B4966436.png)
![N'-[(4-methylphenyl)sulfonyl]-N-(4-pentylbicyclo[2.2.2]oct-1-yl)ethanehydrazonamide](/img/structure/B4966442.png)
![3-(benzyloxy)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4966443.png)
![2-{2-chloro-4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B4966446.png)

![6-(3-chloro-4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966476.png)
![methyl 6-[3-(difluoromethoxy)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B4966477.png)
amino]methyl}-2,6-dimethoxyphenol](/img/structure/B4966484.png)
![N,N-dimethyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4966488.png)
